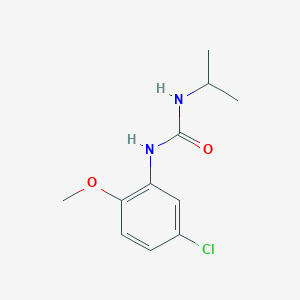
N-(5-chloro-2-methoxyphenyl)-N'-isopropylurea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-chloro-2-methoxyphenyl)-N'-isopropylurea, commonly known as CMU, is a chemical compound that belongs to the class of urea derivatives. It is a white crystalline powder that is soluble in organic solvents like ethanol and methanol. CMU has been extensively studied for its potential applications in scientific research.
Mecanismo De Acción
The exact mechanism of action of CMU is not fully understood. However, it is believed to act as a positive allosteric modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. This results in an increase in the activity of the receptor, leading to the observed biological effects of CMU.
Biochemical and Physiological Effects:
CMU has been shown to have several biochemical and physiological effects. It has been found to increase the levels of the neurotransmitter GABA in the brain, which can lead to a reduction in anxiety and depression. CMU has also been shown to have anticonvulsant effects, which may be useful in the treatment of epilepsy. Additionally, CMU has been found to have analgesic effects, which may be useful in the treatment of chronic pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using CMU in lab experiments is its high potency and selectivity for the GABA-A receptor. This makes it a useful tool for studying the role of this receptor in various biological processes. However, one limitation of using CMU is its potential toxicity, which requires careful handling and storage.
Direcciones Futuras
There are several potential future directions for research on CMU. One area of interest is its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's. Another area of interest is its potential use as a tool for studying the role of the GABA-A receptor in various biological processes. Additionally, further research is needed to understand the exact mechanism of action of CMU and to develop safer and more effective derivatives of the compound.
In conclusion, CMU is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have a wide range of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. CMU acts as a positive allosteric modulator of the GABA-A receptor, leading to an increase in the activity of the receptor and the observed biological effects of CMU. While CMU has several advantages for use in lab experiments, its potential toxicity requires careful handling and storage. There are several potential future directions for research on CMU, including its potential use in the treatment of neurodegenerative diseases and as a tool for studying the role of the GABA-A receptor in various biological processes.
Métodos De Síntesis
The synthesis of CMU can be achieved through several methods. One of the most commonly used methods involves the reaction of 5-chloro-2-methoxyaniline with isopropyl isocyanate in the presence of a catalyst like triethylamine. The resulting product is then purified through recrystallization using a solvent like ethanol.
Aplicaciones Científicas De Investigación
CMU has been extensively studied for its potential applications in scientific research. It has been shown to have a wide range of biological activities, including anticonvulsant, antinociceptive, and antidepressant effects. CMU has also been investigated for its potential use in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's.
Propiedades
IUPAC Name |
1-(5-chloro-2-methoxyphenyl)-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O2/c1-7(2)13-11(15)14-9-6-8(12)4-5-10(9)16-3/h4-7H,1-3H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRURMEWOHDCHFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=C(C=CC(=C1)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-methoxyphenyl)-3-propan-2-ylurea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

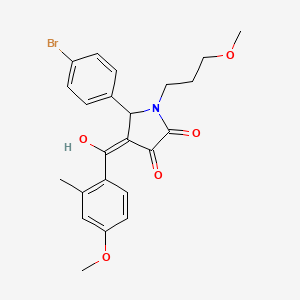
![5-{2-[3-(4-sec-butylphenoxy)propoxy]-3-methoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5296339.png)
![1-[3-(benzyloxy)benzoyl]-4-methylpiperazine](/img/structure/B5296343.png)
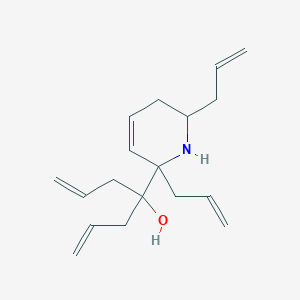
![3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B5296346.png)
![2,4-difluoro-N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5296347.png)
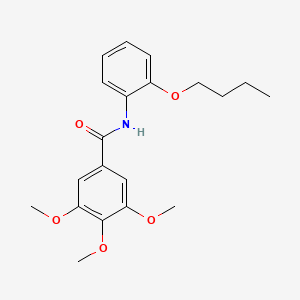
![N-cyclopropyl-2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[(1-methyl-1H-imidazol-2-yl)methyl]acetamide](/img/structure/B5296371.png)
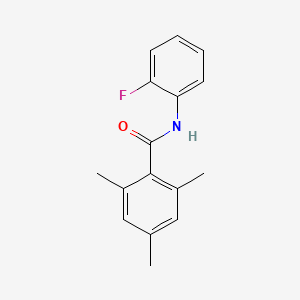
![N-{3-[(2,4-dimethylphenyl)amino]-3-oxopropyl}-3-methyl-4,5-dihydroisoxazole-5-carboxamide](/img/structure/B5296388.png)
![N-methyl-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B5296391.png)
![methyl 4,5-dimethyl-2-{[(1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B5296399.png)
![4-{2-[(2-furylmethyl)amino]ethyl}benzenesulfonamide hydrochloride](/img/structure/B5296420.png)
![5-amino-3-{1-cyano-2-[5-(2-methoxy-5-nitrophenyl)-2-furyl]vinyl}-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B5296423.png)